Imciromab - 126132-83-0

Imciromab

Catalog Number: EVT-1520534
CAS Number: 126132-83-0
Molecular Formula: C7H15N3O2S
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Imciromab, specifically known as Indium In-111 imciromab pentetate, is a mouse monoclonal antibody that has been labeled with the radioisotope Indium-111. This compound was primarily utilized for cardiac imaging under the trade name Myoscint, although it was withdrawn from the market in 1993. The compound is classified as a biopharmaceutical product, specifically a protein-based therapy within the category of monoclonal antibodies. Its primary function involved aiding in the visualization of cardiac structures and functions through imaging techniques.

Source and Classification

Indium In-111 imciromab pentetate is derived from hybridoma technology, which involves the fusion of myeloma cells with antibody-producing B cells to create a stable cell line capable of producing specific antibodies. This compound falls under the broader classification of monoclonal antibodies, which are designed to bind to specific antigens, in this case, targeting cardiac tissues.

Synthesis Analysis

The synthesis of imciromab involves several key methods:

  1. Hybridoma Technology: This foundational technique allows for the production of specific monoclonal antibodies by fusing myeloma cells with spleen cells from immunized mice.
  2. Labeling with Indium-111: The antibody is conjugated with Indium-111, a radioisotope, to facilitate imaging. This process typically occurs in an aqueous solution buffered at a pH between 7.5 and 9.
  3. Conjugation Process: The conjugation involves combining the antibody with compounds that contain lysine residues, ensuring that at least 33 mol% of the compounds are attached to the antibody.

Technical details regarding these processes can be found in patent literature detailing immunoconjugate synthesis methods .

Molecular Structure Analysis

The molecular structure of Indium In-111 imciromab pentetate is characterized by its protein backbone typical of monoclonal antibodies, featuring heavy and light chains linked by disulfide bonds. The specific structure includes:

  • Heavy Chains: Comprising approximately 450 amino acids.
  • Light Chains: Typically around 220 amino acids.
  • Radioisotope Labeling: The incorporation of Indium-111 into the structure enables its use in imaging applications.
Chemical Reactions Analysis

The primary chemical reactions involving imciromab pertain to its conjugation process:

  1. Esterification Reaction: During synthesis, carboxylic acid groups on the antibody react with hydroxyl groups on the linking compounds to form ester bonds.
  2. Stabilization Reactions: Post-conjugation, stabilization reactions may occur due to interactions between the antibody and surrounding solvents or other biomolecules.

These reactions are critical for ensuring that the antibody maintains its functional integrity while facilitating effective imaging.

Mechanism of Action

The mechanism of action for Indium In-111 imciromab pentetate involves:

  1. Binding to Cardiac Antigens: The monoclonal antibody specifically binds to antigens present on cardiac tissues.
  2. Imaging via Radioisotope Emission: Once bound, the Indium-111 emits gamma radiation that can be detected using gamma cameras during imaging studies, allowing visualization of myocardial perfusion and function.

This process is essential for diagnosing various cardiac conditions.

Physical and Chemical Properties Analysis

Indium In-111 imciromab pentetate exhibits several notable physical and chemical properties:

Further analyses typically involve chromatographic techniques to assess purity and concentration .

Applications

The primary application of Indium In-111 imciromab pentetate was in medical imaging, particularly for assessing cardiac function through techniques such as single-photon emission computed tomography (SPECT). Although it has been withdrawn from use, its development has contributed significantly to understanding monoclonal antibody applications in diagnostic imaging and has paved the way for subsequent advancements in radiolabeled antibodies for various therapeutic and diagnostic purposes.

Introduction to Monoclonal Antibodies in Diagnostic Imaging

Historical Evolution of Radioisotope-Labeled Antibodies

The development of radioisotope-labeled antibodies progressed through three distinct technological phases:

  • First-Generation Intact Antibodies (1970s-1980s): Early efforts utilized intact murine IgG antibodies labeled with iodine-131. While scientifically promising, these suffered from prolonged blood circulation (half-life >24 hours), causing high background noise and suboptimal image resolution. Their large molecular size (≈150 kDa) also limited tissue penetration [4].

  • Engineered Fragment Era (Mid-1980s): To address pharmacokinetic limitations, researchers engineered Fab fragments (≈50 kDa) by enzymatically cleaving intact antibodies. These smaller fragments exhibited faster clearance (blood half-life ≈5 hours) and reduced immunogenicity while retaining antigen specificity. The pivotal innovation came with Khaw et al.'s 1980 demonstration that antimyosin Fab fragments could selectively infarcted myocardium in animal models [4].

  • Chelation Chemistry Advances (Late 1980s): Stable radiolabeling was achieved through bifunctional chelators like DTPA (diethylenetriaminepentaacetic acid), enabling secure binding of metallic radionuclides such as indium-111. This innovation preserved immunoreactivity while providing optimal imaging characteristics (gamma emissions at 171 and 245 keV) [6] [4].

Table 1: Key Milestones in Radioisotope-Labeled Antibody Development

YearDevelopmentSignificance
1980Khaw et al. demonstrate antimyosin Fab imaging in canine MI [4]Proof-of-concept for cardiac necrosis targeting
1988Centocor submits PLA for Myoscint (imciromab pentetate) [2]First monoclonal imaging agent seeking FDA approval
1991FDA Advisory Committee recommends Myoscint approval [2]Validation of murine mAb diagnostic utility
1996FDA approval of Myoscint for clinical use [9]Commercial availability for infarction detection

Role of Murine Monoclonal Antibodies in Cardiovascular Diagnostics

Murine monoclonal antibodies established their diagnostic utility through three key attributes:

  • Target Specificity: Murine mAbs offered unprecedented molecular precision by targeting epitopes inaccessible to small-molecule agents. Imciromab specifically recognized heavy chains of human cardiac myosin (MYH6/MYH7), proteins physically sequestered within healthy cardiomyocytes but exposed upon membrane integrity loss during necrosis. This mechanism provided pathological specificity distinct from perfusion-based agents [1] [8].

  • Structural Advantages: The murine IgG2a framework provided optimal stability for conjugation and radiolabeling. Imciromab was produced in CHO cells, ensuring consistent glycosylation and antigen-binding characteristics. Its monovalent Fab fragment design prevented immune complex formation while facilitating more efficient tissue penetration compared to bivalent intact antibodies [1] [4].

  • Complementary Diagnostic Role: In clinical practice, murine mAbs addressed specific diagnostic challenges where conventional techniques faltered:

  • Differentiating acute infarction from unstable angina in enzyme-negative patients
  • Evaluating myocardial damage in left bundle branch block where ECG is unreliable
  • Quantifying rejection severity in heart transplant recipients without serial biopsies
  • Detecting anthracycline cardiotoxicity before functional decline [4]

Table 2: Murine vs. Other Antibody Formats in Cardiac Diagnostics

CharacteristicIntact IgGFab FragmentsHumanized mAbs
Molecular weight≈150 kDa≈50 kDa≈150 kDa
Blood half-life>24 hours≈5 hoursDays-weeks
ImmunogenicityHigh (HAMA)LowVery low
Tissue penetrationModerateExcellentModerate
ExampleEarly experimentalImciromab (Myoscint)Later oncology agents

Emergence of Imciromab as a Cardiac Imaging Agent

Imciromab (trade name Myoscint) emerged as the clinical embodiment of antimyosin antibody technology, with defining characteristics:

  • Mechanistic Innovation: Imciromab's bifunctional design combined a murine anti-myosin Fab fragment with the chelator pentetate. When complexed with indium-111, it created a radiopharmaceutical with dual-specificity: biochemical specificity for cardiac myosin and radiological properties suitable for gamma camera imaging. Each 0.5 mg dose delivered 2 mCi of indium-111, optimized for 24-48 hour imaging [4] [6].

  • Clinical Validation: The phase III IMPACT-AMI trial (n=578 across 25 centers) demonstrated 93% sensitivity for acute myocardial infarction detection, surpassing conventional enzyme testing in equivocal cases. Notably, it identified necrosis in 30% of unstable angina patients, reclassifying their risk profile. The technology also showed 95% specificity in excluding non-infarct patients, preventing unnecessary interventions. Dual-isotope imaging with thallium-201 enabled simultaneous assessment of necrosis (imciromab uptake) and viability (thallium uptake), identifying patients at 5-fold higher risk of future cardiac events based on infarct size [2] [4].

  • Beyond Infarction Imaging: Imciromab demonstrated unexpected versatility across cardiac conditions:

  • Transplant Rejection: The heart-to-lung uptake ratio (HLR) correlated with rejection severity (80-100% sensitivity), potentially reducing biopsy frequency
  • Myocarditis: Positive scans predicted clinical improvement in inflammatory cardiomyopathy
  • Anthracycline Cardiotoxicity: Early necrosis detection preceded ejection fraction decline [4]
  • Technological Limitations and Withdrawal: Despite diagnostic promise, Myoscint faced practical constraints:
  • 24-48 hour imaging delay limited acute decision-making
  • Persistent uptake (up to 12 months) complicated reinfarction diagnosis
  • SPECT quantification challenges restricted infarct size measurement
  • Emergence of troponin assays reduced diagnostic ambiguityMyoscint was voluntarily withdrawn in 1993 (US) and 1996 (Europe), though its scientific legacy influenced subsequent theranostic agents [3] [6].

Table 3: Imciromab Clinical Trial Performance Metrics

Clinical IndicationSensitivitySpecificityUnique Diagnostic Value
Acute Myocardial Infarction [2] [4]93%95%Detection in enzyme/ECG-negative cases
Cardiac Allograft Rejection [4]80-100%89%Quantification via HLR ratio
Myocarditis [4]95%92%Prediction of functional recovery
Unstable Angina [4]30% positivityN/ARisk stratification

Properties

CAS Number

126132-83-0

Product Name

Imciromab

Molecular Formula

C7H15N3O2S

Synonyms

Imciromab

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.